

Application Notes and Protocols: Triphenylarsine Oxide in Asymmetric Catalysis

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Compound of Interest

Compound Name: Triphenylarsine oxide

Cat. No.: B074650

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These application notes provide a comprehensive overview of the use of **triphenylarsine oxide** as a crucial component in a highly efficient catalytic system for asymmetric synthesis. The primary application detailed herein is its role in the lanthanum-BINOL-**triphenylarsine oxide** (La-BINOL-Ph₃As=O) complex for the asymmetric epoxidation of enones. This method provides excellent enantioselectivity and high yields for a variety of substrates, making it a valuable tool in the synthesis of chiral molecules for drug discovery and development.

Overview of the Catalytic System

Triphenylarsine oxide serves as a key ancillary ligand in a multicomponent catalytic system. In conjunction with a lanthanum source (e.g., La(O-*i*-Pr)₃) and a chiral binaphthol (BINOL) ligand, it forms a complex that demonstrates significantly higher catalytic activity and enantioselectivity compared to the simpler Ln-BINOL systems.^[1] The **triphenylarsine oxide** is believed to enhance the Lewis basicity of the complex, contributing to its high efficiency.^[1]

The catalyst is typically generated in situ from a 1:1:1 molar ratio of La(O-*i*-Pr)₃, (R)- or (S)-BINOL, and **triphenylarsine oxide**.^{[1][2][3]} This system is effective at low catalyst loadings, typically between 1-5 mol %, and can be used at room temperature, affording the desired epoxy ketones in excellent yields and with outstanding enantiomeric excess (ee).^{[1][2][3]}

Application: Asymmetric Epoxidation of Enones

The La-BINOL-Ph₃As=O catalytic system has proven to be highly effective for the asymmetric epoxidation of a broad range of α,β -unsaturated ketones (enones), including dienones and cis-enones.[1][2][3] The reaction proceeds smoothly to give the corresponding chiral epoxides, which are versatile intermediates in organic synthesis.

Quantitative Data Summary

The following tables summarize the performance of the La-(R)-BINOL-Ph₃As=O catalyst in the asymmetric epoxidation of various enones.

Table 1: Asymmetric Epoxidation of Chalcone Derivatives

Entry	Substrate (Enone)	Catalyst Loading (mol %)	Time (h)	Yield (%)	ee (%)
1	Chalcone	5	1	99	>99
2	4-Methylchalcone	5	1.5	98	>99
3	4-Methoxychalcone	5	2	99	>99
4	4-Chlorochalcone	5	1	99	>99
5	2-Methoxychalcone	5	3	96	>99

Table 2: Asymmetric Epoxidation of Various Enones

Entry	Substrate (Enone)	Catalyst Loading (mol %)	Time (h)	Yield (%)	ee (%)
1	(E)-1,3-Diphenyl-2-propen-1-one	5	1	99	>99
2	(E)-1-Phenyl-3-(p-tolyl)prop-2-en-1-one	5	1.5	98	>99
3	(E)-3-(4-Chlorophenyl)-1-phenylprop-2-en-1-one	5	1	99	>99
4	Dienone	5	3	95	96
5	cis-Enone	5	24	85	98

Experimental Protocols

Protocol 3.1: General Procedure for the Catalytic Asymmetric Epoxidation of Enones

This protocol describes the in situ preparation of the La-(R)-BINOL-Ph₃As=O catalyst and its use in the asymmetric epoxidation of a representative enone, chalcone.

Materials:

- Lanthanum isopropoxide (La(O-i-Pr)₃)
- (R)-(+)-BINOL
- Triphenylarsine oxide (Ph₃As=O)

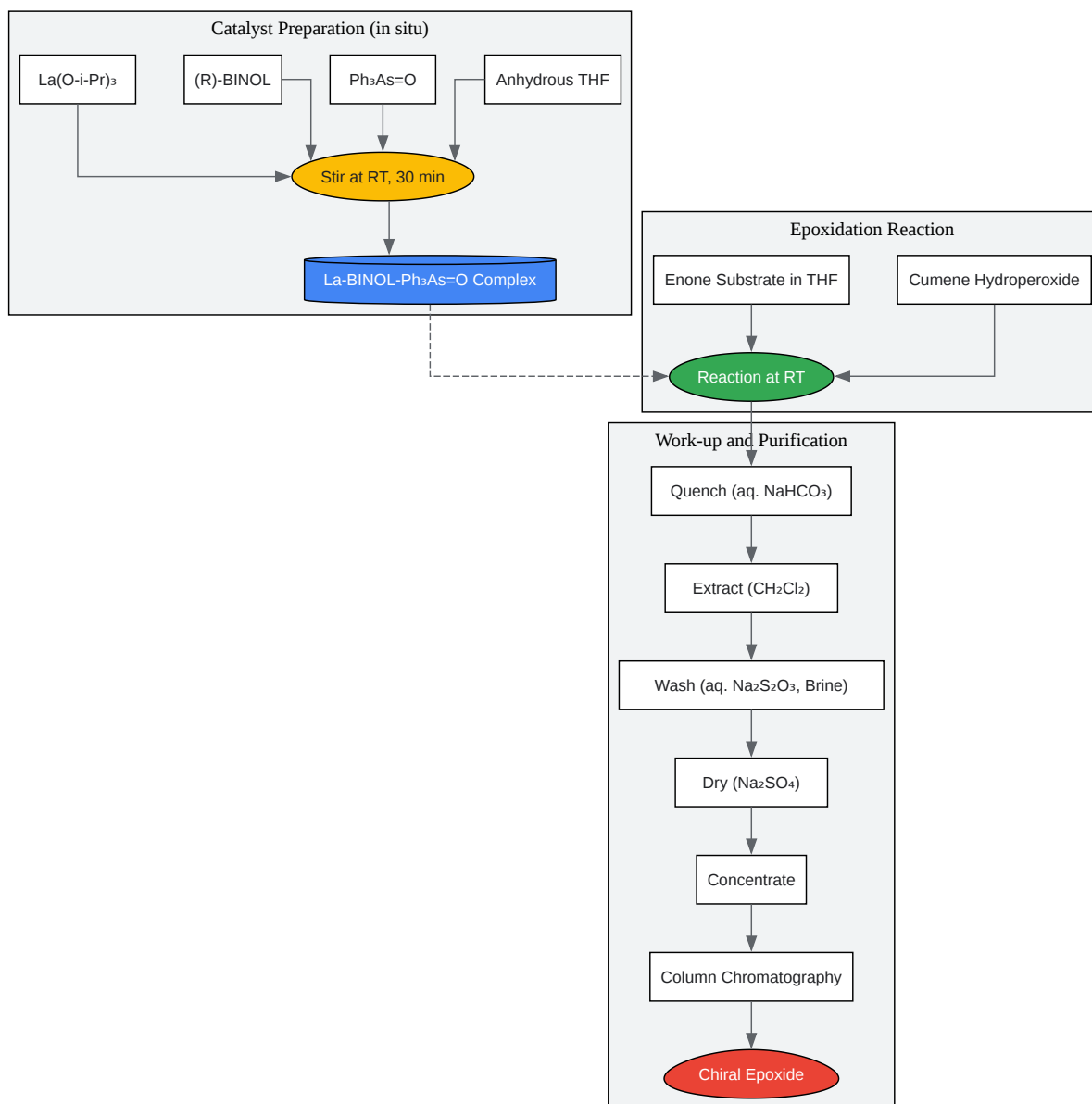
- Tetrahydrofuran (THF), anhydrous
- Enone substrate (e.g., chalcone)
- Cumene hydroperoxide (CMHP), ~80% in cumene
- Dichloromethane (CH_2Cl_2)
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Saturated aqueous sodium thiosulfate ($\text{Na}_2\text{S}_2\text{O}_3$) solution
- Brine
- Anhydrous sodium sulfate (Na_2SO_4)
- Silica gel for column chromatography

Procedure:

- Catalyst Preparation:
 - To a flame-dried Schlenk flask under an argon atmosphere, add $\text{La}(\text{O}-i\text{-Pr})_3$ (0.025 mmol, 5 mol %), (R)-BINOL (0.025 mmol, 5 mol %), and **triphenylarsine oxide** (0.025 mmol, 5 mol %).
 - Add anhydrous THF (1.0 mL) and stir the mixture at room temperature for 30 minutes.
- Epoxidation Reaction:
 - To the prepared catalyst solution, add a solution of the enone (0.5 mmol) in anhydrous THF (1.0 mL).
 - Add cumene hydroperoxide (0.75 mmol) dropwise to the reaction mixture at room temperature.
 - Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

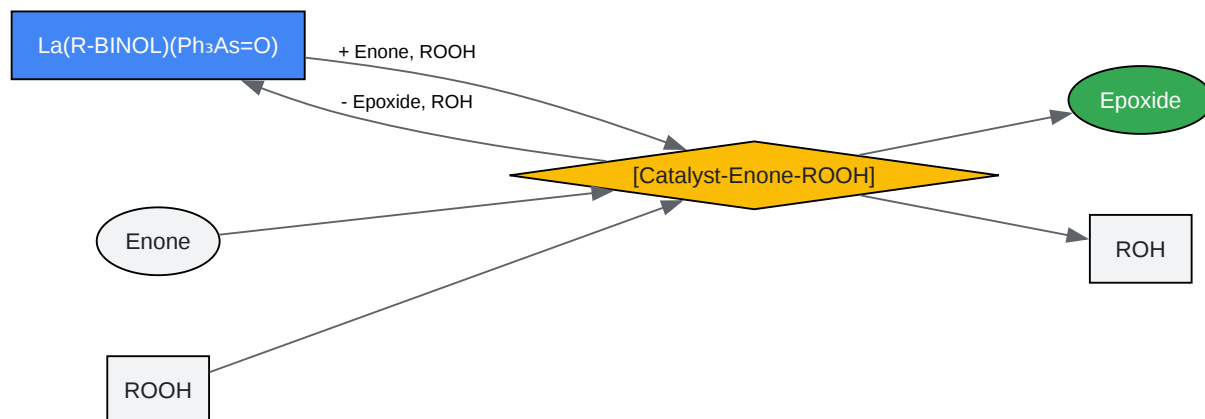
- Work-up and Purification:
 - Upon completion of the reaction, quench the reaction by adding saturated aqueous NaHCO_3 solution (5 mL).
 - Extract the mixture with CH_2Cl_2 (3 x 10 mL).
 - Wash the combined organic layers with saturated aqueous $\text{Na}_2\text{S}_2\text{O}_3$ solution (10 mL) and brine (10 mL).
 - Dry the organic layer over anhydrous Na_2SO_4 , filter, and concentrate under reduced pressure.
 - Purify the crude product by silica gel column chromatography to afford the desired epoxide.
- Determination of Enantiomeric Excess:
 - The enantiomeric excess of the purified epoxide can be determined by chiral stationary phase high-performance liquid chromatography (HPLC).

Diagrams



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Experimental workflow for asymmetric epoxidation.



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Simplified proposed catalytic cycle.

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References

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